(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one
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Overview
Description
Lupinifolinol is a prenylated flavonoid compound isolated from various plant species, particularly those belonging to the Fabaceae family. It is known for its diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lupinifolinol can be synthesized through the prenylation of flavonoid precursors. The synthesis typically involves the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of lupinifolinol involves the extraction from plant sources, particularly the roots of Rhynchosia species. The extraction process includes solvent extraction followed by chromatographic purification to isolate lupinifolinol in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lupinifolinol undergoes various chemical reactions, including:
Oxidation: Lupinifolinol can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert lupinifolinol to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated flavonoids and other substituted derivatives.
Scientific Research Applications
Lupinifolinol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.
Mechanism of Action
Lupinifolinol exerts its biological effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and prevents oxidative damage to cells.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Lupinifolin: Another prenylated flavonoid with similar antimicrobial and antioxidant properties.
Cajanone: A flavonoid with notable cytotoxic activity.
Precatorin A and B: Isoflavonoids with significant antimicrobial activities.
Uniqueness: Lupinifolinol is unique due to its specific prenylation pattern, which enhances its lipophilicity and biological activity compared to other flavonoids. Its diverse range of biological activities makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H28O6 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-10-17-23-16(11-12-25(3,4)31-23)19(27)18-20(28)21(29)22(30-24(17)18)14-6-8-15(26)9-7-14/h5-9,21-22,26-27,29H,10-12H2,1-4H3/t21-,22+/m0/s1 |
InChI Key |
YWDRSYDPDVDUKV-FCHUYYIVSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)CCC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=C(C=C4)O)O)CCC(O2)(C)C)C |
Origin of Product |
United States |
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